Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Description
Systematic Nomenclature and Structural Features
The compound’s IUPAC name, ethyl 5-(2-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate , reflects its intricate substituent arrangement. The 1,2,4-triazine core is substituted at positions 3, 5, and 6:
- Position 3 : A 3-(trifluoromethyl)phenyl group.
- Position 5 : A 2-chlorophenylsulfanyl moiety.
- Position 6 : An ethyl carboxylate ester.
The molecular formula is C19H14F3N3O2S , with a molecular weight of 405.39 g/mol . The SMILES notation (CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2C(F)(F)F)SC3=CC=CC=C3Cl) illustrates the connectivity of substituents. Key structural features include:
- 1,2,4-Triazine ring : A six-membered heterocycle with three nitrogen atoms.
- Trifluoromethyl group : Attached to the phenyl ring at position 3, enhancing lipophilicity and metabolic stability.
- Sulfanyl bridge : Links the 2-chlorophenyl group to the triazine core, influencing electronic properties.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C19H14F3N3O2S | |
| Molecular weight | 405.39 g/mol | |
| SMILES | CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2C(F)(F)F)SC3=CC=CC=C3Cl |
Historical Context of 1,2,4-Triazine Derivatives in Heterocyclic Chemistry
1,2,4-Triazine derivatives have been studied since the mid-20th century for their diverse pharmacological activities. Early work focused on their role as adenosine receptor antagonists , particularly in modulating neurological pathways. For example, substituted 1,2,4-triazines were optimized for adenosine A2A receptor binding, demonstrating efficacy in Parkinson’s disease models. The structural versatility of the triazine ring allows for substitutions at multiple positions, enabling fine-tuning of pharmacokinetic properties.
Recent advances in crystallography, such as the resolved structures of triazine derivatives bound to G-protein-coupled receptors (GPCRs), have clarified their binding modes. These studies reveal that the triazine core occupies orthosteric binding pockets, while substituents like sulfanyl and trifluoromethyl groups engage in hydrophobic interactions.
Significance of Sulfanyl and Trifluoromethyl Substituents in Bioactive Compounds
The sulfanyl group (–S–) in this compound contributes to its electronic profile and potential for hydrogen bonding. Sulfanyl-containing analogs are prevalent in antiviral and anticancer agents due to their ability to modulate enzyme activity. For instance, the 2-chlorophenylsulfanyl moiety may enhance binding to targets like kinases or proteases through π-π stacking or halogen bonding.
The trifluoromethyl group (–CF3) is a hallmark of modern medicinal chemistry. Its strong electron-withdrawing effect increases metabolic stability and membrane permeability. In adenosine receptor antagonists, trifluoromethyl-substituted phenyl groups improve selectivity by filling hydrophobic subpockets. This substituent’s role in reducing oxidative metabolism is critical for oral bioavailability.
| Substituent | Role in Bioactivity | Example Application |
|---|---|---|
| Sulfanyl (–S–) | Enhances binding affinity | Kinase inhibition |
| Trifluoromethyl (–CF3) | Improves metabolic stability | GPCR antagonism |
Properties
IUPAC Name |
ethyl 5-(2-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2S/c1-2-28-18(27)15-17(29-14-9-4-3-8-13(14)20)24-16(26-25-15)11-6-5-7-12(10-11)19(21,22)23/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXUIJPACLJBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate nitriles and hydrazines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Trifluoromethylphenyl Group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid reacts with a halogenated triazine intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the trifluoromethyl and chlorophenyl groups make this compound useful in the design of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s unique structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5 (Sulfanyl Group)
Ethyl 5-[(4-Bromophenyl)Sulfanyl]-3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Triazine-6-Carboxylate
- Substituent : 4-Bromophenylsulfanyl (-S-C₆H₄-4-Br).
- Impact: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance but increase lipophilicity.
Ethyl 5-[(4-Methylphenyl)Sulfanyl]-3-Phenyl-1,2,4-Triazine-6-Carboxylate (CAS 6510-07-2)
- Substituent : 4-Methylphenylsulfanyl (-S-C₆H₄-4-CH₃).
- Reduced steric bulk compared to chloro/bromo substituents may improve solubility .
Ethyl 5-[(2,5-Dimethylphenyl)Sulfanyl]-3-Phenyl-1,2,4-Triazine-6-Carboxylate (CAS 338957-18-9)
- Substituent : 2,5-Dimethylphenylsulfanyl (-S-C₆H₃-2,5-(CH₃)₂).
- Increased hydrophobicity may enhance membrane permeability .
Variations at Position 3 (Aryl Group)
Ethyl 3-(4-Methylphenyl)-5-{[3-(Trifluoromethyl)Phenyl]Sulfanyl}-1,2,4-Triazine-6-Carboxylate (CAS 338965-81-4)
- Substituent : 4-Methylphenyl (-C₆H₄-4-CH₃) instead of 3-(trifluoromethyl)phenyl.
- Impact : Replacement of CF₃ with CH₃ removes electron-withdrawing effects, reducing stability and altering electronic distribution. This may decrease resistance to metabolic degradation .
Ethyl 5-(Phenylsulfanyl)-3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Triazine-6-Carboxylate
- Substituent : Phenylsulfanyl (-S-C₆H₅) without halogenation.
Functional Group Replacements
Ethyl 5-(4-Chlorophenoxy)-3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Triazine-6-Carboxylate
- Substituent: 4-Chlorophenoxy (-O-C₆H₄-4-Cl) instead of sulfanyl.
- Impact: Oxygen’s higher electronegativity and smaller size compared to sulfur may reduce π-π stacking interactions.
Table 1: Key Properties of Selected Analogs
*Calculated based on formula C₂₀H₁₄ClF₃N₃O₂S.
Research Implications
- Agrochemical Potential: Analogous triazine derivatives (e.g., sulfonylurea herbicides in ) suggest possible herbicidal activity via enzyme inhibition. The CF₃ group may enhance environmental persistence .
- Drug Development : Fluorinated and halogenated aryl groups are common in kinase inhibitors and antimicrobials. The target compound’s ortho-chloro substituent could optimize target specificity .
- Synthetic Challenges : Ortho-substituted aryl groups (e.g., 2-chlorophenyl) may complicate synthesis due to steric effects, requiring optimized coupling conditions .
Biological Activity
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H13ClF3N3O2S, with a molecular weight of 439.84 g/mol. The compound features a triazine ring system substituted with various functional groups that contribute to its biological activity.
Structural Features
- Triazine Core : The central triazine moiety is known for its diverse biological activities.
- Chlorophenyl Group : The presence of a chlorophenyl group may enhance lipophilicity and affect receptor binding.
- Trifluoromethyl Group : This group is often associated with increased potency in drug candidates due to its electron-withdrawing properties.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, triazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various triazine derivatives, revealing that compounds with trifluoromethyl and chlorophenyl substitutions demonstrated IC50 values ranging from 1 to 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of the trifluoromethyl group was particularly noted for enhancing cytotoxicity due to its ability to stabilize interactions with target proteins involved in cell survival pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | A549 | 3.2 | Cell cycle arrest |
| Ethyl Triazine | MCF-7 | 4.5 | Inhibition of Bcl-2 |
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Compounds containing sulfur and trifluoromethyl groups have been reported to exhibit broad-spectrum antimicrobial properties.
Research Findings
In vitro studies demonstrated that this compound inhibited the growth of several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The proposed mechanism involves disruption of bacterial cell membrane integrity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings significantly influence biological activity:
- Chlorine Substitution : Enhances lipophilicity and receptor affinity.
- Trifluoromethyl Group : Increases potency by stabilizing molecular interactions.
- Sulfanyl Linkage : Contributes to overall reactivity and interaction with biological targets.
Q & A
Q. What are the common synthetic routes for synthesizing Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate?
The synthesis typically involves multi-step reactions starting with the construction of the triazine core. Key steps include nucleophilic substitution at the triazine ring and coupling reactions to introduce the 2-chlorophenylsulfanyl and 3-(trifluoromethyl)phenyl groups. For example, the triazine core may be functionalized via thiolation using 2-chlorothiophenol under basic conditions. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃) are critical for optimizing yield and purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Structural confirmation relies on X-ray crystallography to resolve the crystal packing and stereochemistry, as demonstrated in studies of analogous triazolo-pyrimidine carboxylates . Complementary techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% is typical for pharmacological studies) .
Q. What functional groups in this compound influence its reactivity and biological activity?
The sulfanyl (-S-) group facilitates nucleophilic substitution or oxidation reactions, while the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability. The triazine ring’s electron-deficient nature allows for π-π stacking interactions in biological targets, and the ethyl carboxylate moiety can serve as a prodrug motif for hydrolytic activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while non-polar solvents (e.g., toluene) can suppress side reactions.
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Temperature control : Lower temperatures (0–25°C) may reduce decomposition of sensitive intermediates . Yield improvements are often validated via Design of Experiments (DoE) methodologies .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking studies predict binding affinities to target proteins (e.g., enzymes or receptors) by simulating ligand-receptor interactions. For example, triazine derivatives have been docked into ATP-binding pockets of kinases to assess inhibitory potential .
- Molecular dynamics (MD) simulations (50–100 ns trajectories) evaluate conformational stability in biological environments.
- Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from variations in:
- Assay conditions (e.g., pH, buffer composition). Validate activity using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity assays).
- Compound purity : Re-characterize batches via HPLC and NMR to rule out impurities.
- Stereochemical considerations : Ensure enantiomeric purity if chiral centers are present, as racemic mixtures can skew activity data .
Methodological Considerations
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous flow systems enhance heat/mass transfer and reduce side reactions.
- Crystallization optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to improve crystal purity.
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify substituents (e.g., replacing -CF₃ with -CN or -Cl) and assess changes in activity.
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond acceptors in the triazine ring) using QSAR models.
- Biological profiling : Test analogs against panels of related targets (e.g., kinase families) to evaluate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
